molecular formula C20H17Cl2NO2 B11548997 (4Z)-2-(4-tert-butylphenyl)-4-(2,6-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

(4Z)-2-(4-tert-butylphenyl)-4-(2,6-dichlorobenzylidene)-1,3-oxazol-5(4H)-one

Cat. No.: B11548997
M. Wt: 374.3 g/mol
InChI Key: YZBJNVICNFGNCW-BOPFTXTBSA-N
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Description

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. This compound is characterized by its unique structure, which includes a tert-butylphenyl group and a dichlorophenylmethylidene group attached to an oxazole ring. It is of interest in various fields of research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Tert-Butylphenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a tert-butylphenyl group, often using a Grignard reagent or a similar organometallic compound.

    Addition of the Dichlorophenylmethylidene Group: The final step involves the addition of the dichlorophenylmethylidene group to the oxazole ring, typically through a condensation reaction with an aldehyde or ketone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common techniques include the use of continuous flow reactors and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-2-(4-METHYLPHENYL)-4-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure with a methyl group instead of a tert-butyl group.

    (4Z)-2-(4-ETHYLPHENYL)-4-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Similar structure with an ethyl group instead of a tert-butyl group.

Uniqueness

The uniqueness of (4Z)-2-(4-TERT-BUTYLPHENYL)-4-[(2,6-DICHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific structural features, such as the presence of the tert-butyl group and the dichlorophenylmethylidene group, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H17Cl2NO2

Molecular Weight

374.3 g/mol

IUPAC Name

(4Z)-2-(4-tert-butylphenyl)-4-[(2,6-dichlorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C20H17Cl2NO2/c1-20(2,3)13-9-7-12(8-10-13)18-23-17(19(24)25-18)11-14-15(21)5-4-6-16(14)22/h4-11H,1-3H3/b17-11-

InChI Key

YZBJNVICNFGNCW-BOPFTXTBSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=C(C=CC=C3Cl)Cl)/C(=O)O2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC=C3Cl)Cl)C(=O)O2

Origin of Product

United States

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